molecular formula C9H6BrNO3S B3285463 5-Bromoquinoline-8-sulfonic acid CAS No. 804430-48-6

5-Bromoquinoline-8-sulfonic acid

Cat. No.: B3285463
CAS No.: 804430-48-6
M. Wt: 288.12 g/mol
InChI Key: JYJNEMMAAMNIBC-UHFFFAOYSA-N
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Description

5-Bromoquinoline-8-sulfonic acid is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry. The compound consists of a quinoline ring system substituted with a bromine atom at the 5th position and a sulfonic acid group at the 8th position. This unique structure imparts specific chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromoquinoline-8-sulfonic acid typically involves the bromination of quinoline followed by sulfonation. One common method includes the bromination of quinoline using bromine in the presence of a catalyst such as iron or aluminum chloride. The resulting 5-bromoquinoline is then subjected to sulfonation using sulfuric acid or oleum to introduce the sulfonic acid group at the 8th position.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free conditions, are being explored to minimize environmental impact and improve sustainability.

Chemical Reactions Analysis

Types of Reactions

5-Bromoquinoline-8-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide or sulfonate ester.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Sulfonamide or sulfonate ester derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromoquinoline-8-sulfonic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Quinoline derivatives, including this compound, are investigated for their therapeutic potential in treating various diseases.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromoquinoline-8-sulfonic acid involves its interaction with specific molecular targets and pathways. The bromine and sulfonic acid groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 8-Hydroxyquinoline-5-sulfonic acid
  • 5-Chloro-8-hydroxyquinoline
  • Quinoline-8-sulfonic acid

Uniqueness

5-Bromoquinoline-8-sulfonic acid is unique due to the presence of both bromine and sulfonic acid groups, which impart distinct chemical properties. Compared to other quinoline derivatives, it exhibits different reactivity patterns and biological activities. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

5-bromoquinoline-8-sulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO3S/c10-7-3-4-8(15(12,13)14)9-6(7)2-1-5-11-9/h1-5H,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYJNEMMAAMNIBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)S(=O)(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30669442
Record name 5-Bromoquinoline-8-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30669442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

804430-48-6
Record name 5-Bromoquinoline-8-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30669442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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